molecular formula C23H38O7 B1245248 (3R,5R)-7-[(1S,2S,4aR,6R,8S,8aS)-6-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid

(3R,5R)-7-[(1S,2S,4aR,6R,8S,8aS)-6-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid

Cat. No.: B1245248
M. Wt: 426.5 g/mol
InChI Key: LBMXASQKAOXFBZ-SFUWCBRQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,5R)-7-[(1S,2S,4aR,6R,8S,8aS)-6-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid is a novel compound that has garnered attention for its potential applications in various scientific fields. It is a derivative of the well-known statin family, which includes compounds like pravastatin and atorvastatin. Statins are widely used for their cholesterol-lowering effects, and dihydroeptastatin is no exception. It functions by inhibiting the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase, which plays a crucial role in cholesterol biosynthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dihydroeptastatin involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. One common synthetic route includes the hydrogenation of eptastatin under specific conditions to yield dihydroeptastatin . The reaction typically requires a hydrogenation catalyst such as palladium on carbon and is carried out under a hydrogen atmosphere at elevated pressures and temperatures.

Industrial Production Methods

In an industrial setting, the production of dihydroeptastatin is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same hydrogenation reaction but is optimized for large-scale production. Quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(3R,5R)-7-[(1S,2S,4aR,6R,8S,8aS)-6-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3R,5R)-7-[(1S,2S,4aR,6R,8S,8aS)-6-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid has a wide range of applications in scientific research:

Mechanism of Action

(3R,5R)-7-[(1S,2S,4aR,6R,8S,8aS)-6-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid exerts its effects by competitively inhibiting the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase. This inhibition prevents the conversion of 3-hydroxy-3-methylglutaryl coenzyme A to mevalonate, a key precursor in cholesterol biosynthesis. By reducing the production of cholesterol, dihydroeptastatin helps lower plasma cholesterol levels, thereby reducing the risk of cardiovascular diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R,5R)-7-[(1S,2S,4aR,6R,8S,8aS)-6-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid stands out due to its unique hydrogenated structure, which may offer different pharmacological properties and potentially fewer side effects compared to other statins. Its distinct structure also makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C23H38O7

Molecular Weight

426.5 g/mol

IUPAC Name

(3R,5R)-7-[(1S,2S,4aR,6R,8S,8aS)-6-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid

InChI

InChI=1S/C23H38O7/c1-4-13(2)23(29)30-20-11-17(25)9-15-6-5-14(3)19(22(15)20)8-7-16(24)10-18(26)12-21(27)28/h5-6,13-20,22,24-26H,4,7-12H2,1-3H3,(H,27,28)/t13-,14-,15-,16+,17+,18+,19-,20-,22-/m0/s1

InChI Key

LBMXASQKAOXFBZ-SFUWCBRQSA-N

Isomeric SMILES

CC[C@H](C)C(=O)O[C@H]1C[C@@H](C[C@H]2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)O)O)O)O

Canonical SMILES

CCC(C)C(=O)OC1CC(CC2C1C(C(C=C2)C)CCC(CC(CC(=O)O)O)O)O

Synonyms

7-(1-((1S,2S,4aR,6R,8S,8aS)-6-hydroxy-8-((2(S)-methyl-1-oxobutyl)oxy)-1,2,4a,5,6,7,8,8a-octahydro-2-methylnaphthalenyl))-3(R),5(R)-dihydroxyheptanoate
dihydroeptastatin

Origin of Product

United States

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